molecular formula C31H39N7O7S B13388288 H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Cat. No.: B13388288
M. Wt: 653.8 g/mol
InChI Key: AGNHQKAXUWFRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 is a synthetic oligopeptide composed of glycine, tryptophan, methionine, aspartic acid, and phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The glycine residue is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (tryptophan) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 are repeated for methionine, aspartic acid, and phenylalanine.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug design and development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 depends on its specific interactions with molecular targets. It can bind to receptors or enzymes, influencing biological pathways. For example, the tryptophan residue may interact with aromatic residues in proteins, while the aspartic acid residue can form ionic bonds with positively charged amino acids.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2: A synthetic oligopeptide with a specific sequence.

    H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-OH: Similar structure but with a free carboxyl group instead of an amide.

    H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-OMe: Similar structure but with a methyl ester group.

Uniqueness

This compound is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability and interactions compared to other similar peptides.

Properties

IUPAC Name

3-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNHQKAXUWFRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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